tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate
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Description
Tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate (TBOC) is a synthetic organic compound that has been used in a variety of scientific research applications. TBOC is a versatile compound that can be used in a wide range of experiments, including those involving biochemistry and physiology. TBOC has also been used in drug development, and is known to have beneficial biochemical and physiological effects.
Scientific Research Applications
Synthesis of Glutathione Conjugates
(S)-tert-Butyl (4-oxobutan-2-yl)carbamate: is used in the synthesis of glutathione conjugates, which are significant in the study of detoxification processes in cells. These conjugates play a crucial role in the metabolism and clearance of various xenobiotics and drugs .
Development of Anticancer Agents
The compound serves as a precursor in the development of novel anticancer agents. It is utilized in the synthesis of furoxanoxyalkyl esters of Pemetrexed, which are explored for their potential as antifolates and nitric oxide donors in cancer treatment .
Crystallography and Polymorph Studies
In crystallography, (S)-tert-Butyl (4-oxobutan-2-yl)carbamate is used to identify new polymorphs of related compounds. These studies are essential for understanding the physical properties of a substance, which can influence its stability, solubility, and bioavailability .
Synthesis of N-Heterocycles
The compound is involved in the synthesis of N-heterocycles via sulfinimines. These heterocycles are structural motifs in many natural products and have therapeutic applications, including as ligands in redox-active complexes .
Palladium-Catalyzed Synthesis
It is used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This method is a key step in the preparation of various pharmaceuticals and complex organic molecules .
Synthesis of Functionalized Pyrroles
(S)-tert-Butyl (4-oxobutan-2-yl)carbamate: is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups. These compounds have diverse applications, including in the development of new materials and drugs .
properties
IUPAC Name |
tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQHYOAEOMSKKV-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (4-oxobutan-2-yl)carbamate | |
CAS RN |
118173-26-5 |
Source
|
Record name | tert-butyl N-[(2S)-4-oxobutan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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